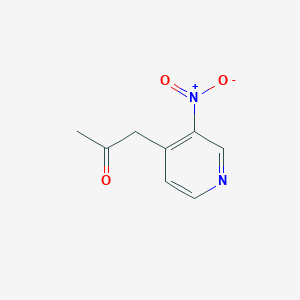

1-(3-Nitropyridin-4-yl)propan-2-one

Description

1-(3-Nitropyridin-4-yl)propan-2-one is a nitro-substituted pyridine derivative featuring a propan-2-one (acetone) moiety attached to the 4-position of a 3-nitropyridine ring.

Properties

IUPAC Name |

1-(3-nitropyridin-4-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-6(11)4-7-2-3-9-5-8(7)10(12)13/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVOGPLWZNUDML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=NC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496834 | |

| Record name | 1-(3-Nitropyridin-4-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65645-59-2 | |

| Record name | 1-(3-Nitro-4-pyridinyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65645-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Nitropyridin-4-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitropyridin-4-yl)propan-2-one can be synthesized through the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide and bisulfite in water to yield 3-nitropyridine . The final step involves the alkylation of 3-nitropyridine with a suitable propan-2-one derivative under basic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitropyridin-4-yl)propan-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The propan-2-one moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Reduction: 1-(3-Aminopyridin-4-yl)propan-2-one.

Substitution: Various substituted pyridine derivatives.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(3-Nitropyridin-4-yl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Nitropyridin-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propan-2-one moiety can also participate in covalent bonding with target proteins, modulating their activity.

Comparison with Similar Compounds

Structural Features

Propan-2-one derivatives vary primarily in their aryl/heteroaryl substituents, which dictate their physicochemical and functional properties:

Key Observations :

- Electron Effects : The nitro group in the target compound creates a more electron-deficient environment compared to methoxy (electron-donating) or furan (electron-rich) substituents. This impacts reactivity in electrophilic substitution or reduction reactions.

- Hydrogen Bonding : Nitro and hydroxy groups enhance solubility in polar solvents, whereas halogenated or lipophilic substituents (e.g., Cl, I) increase hydrophobicity.

Physicochemical Properties

- Melting Points/Solubility : Nitro groups typically increase melting points due to polarity and intermolecular interactions. For example, the halogenated compound in is a white solid, while furan derivatives () may exhibit lower thermal stability.

- Spectroscopy: Nitro groups show strong IR absorption near 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches). Phenolic OH groups (e.g., ) are identifiable via FeCl₃ tests or NMR (broad ~5–6 ppm) .

Reactivity

- Nitro Group : Susceptible to reduction (e.g., to amine), enabling downstream derivatization. This contrasts with halogenated analogs (), where halogens may undergo cross-coupling reactions.

- Pyridine vs. Furan : Pyridine’s electron deficiency favors nucleophilic aromatic substitution, while furan derivatives () undergo electrophilic substitution more readily.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.